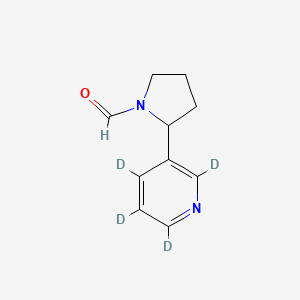

N-Formylnornicotine-D4

Descripción

Contextualization of N-Formylnornicotine within Tobacco Alkaloid Research

N-Formylnornicotine is a minor alkaloid found in tobacco plants (Nicotiana tabacum) and their products. cerilliant.com Structurally, it is a derivative of nornicotine (B190312), featuring a formyl group attached to the pyrrolidine (B122466) nitrogen. This compound is formed from the demethylation of nicotine (B1678760) and is considered a metabolite of nornicotine. caymanchem.com Its presence is not limited to the plant itself; it has been detected in tobacco smoke, thirdhand smoke, and even in wastewater as an indicator of tobacco consumption. tesisenred.netosti.govoup.com

In the broader context of tobacco alkaloid research, N-Formylnornicotine is of interest due to its role as a precursor to N'-nitrosonornicotine (NNN), a potent carcinogen classified as a Group 1 carcinogen by the International Agency for Research on Cancer. The nitrosation of nornicotine, which can be preceded by the formation of N-Formylnornicotine, can occur during the curing of tobacco leaves and has also been observed to happen in human saliva. While N-Formylnornicotine itself shows weaker interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) compared to nicotine, its contribution to the formation of carcinogenic compounds underscores its importance in studies related to tobacco toxicity and harm reduction. metapathogen.com

Role of Stable Isotope Labeled Compounds in Chemical and Biochemical Research

Stable isotope labeled (SIL) compounds are indispensable tools in modern scientific research, offering a non-radioactive means to trace and quantify molecules in complex biological and chemical systems. acs.orgresearchgate.net In this technique, one or more atoms in a molecule are replaced with a heavier, stable isotope of the same element, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acs.org This isotopic substitution results in a molecule with a higher mass but with chemical and biological properties that are virtually identical to its unlabeled counterpart. acs.org

The primary utility of SIL compounds lies in their ability to act as tracers and internal standards. researchgate.net In metabolic studies, they allow researchers to follow the fate of a specific molecule through intricate biochemical pathways, providing insights into metabolism, biosynthesis, and degradation. cerilliant.com In quantitative analysis, particularly in techniques like mass spectrometry (MS), SIL compounds are considered the gold standard for internal standards. cerilliant.comnih.gov By adding a known quantity of a labeled standard to a sample, researchers can accurately determine the concentration of the unlabeled analyte, correcting for variations in sample preparation and instrument response. metapathogen.com

Specific Advantages of Deuterated Analogues (e.g., N-Formylnornicotine-D4) in Analytical and Mechanistic Studies

Deuterated analogues, where hydrogen atoms are replaced by deuterium, are a widely used class of stable isotope-labeled compounds. lgcstandards.com The use of deuterium offers several distinct advantages in research. The increased mass of deuterated compounds allows for their clear differentiation from the unlabeled analyte in mass spectrometry, which is fundamental for their use as internal standards. metapathogen.com

This compound is a deuterated analogue of N-Formylnornicotine, specifically designed for research purposes. Its primary application is as an internal standard for the accurate quantification of N-Formylnornicotine in various matrices, including biological samples and environmental extracts, using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). cerilliant.comcaymanchem.com The use of a deuterated internal standard like this compound is crucial for achieving high precision and accuracy in analytical methods aimed at studying tobacco alkaloid profiles. metapathogen.com

In mechanistic studies, the replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. clearsynth.com While not its primary application, this property of deuterated compounds can be exploited to investigate reaction mechanisms involving the cleavage of C-H bonds. The stability of the C-D bond also means that deuterated compounds are less prone to unwanted exchange reactions, ensuring the integrity of the label throughout the experimental process. nih.gov

The following table provides a summary of the key compounds discussed and their relevance in tobacco alkaloid research.

| Compound Name | Role in Tobacco Alkaloid Research |

| N-Formylnornicotine | A minor tobacco alkaloid and precursor to the carcinogen NNN. |

| Nicotine | The primary psychoactive alkaloid in tobacco. metapathogen.com |

| Nornicotine | A metabolite of nicotine and precursor to N-Formylnornicotine. caymanchem.com |

| N'-nitrosonornicotine (NNN) | A potent carcinogen formed from the nitrosation of nornicotine. |

| This compound | A deuterated internal standard for the quantification of N-Formylnornicotine. clearsynth.com |

Below is a table detailing the chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₈D₄N₂O |

| Molecular Weight | 180.24 g/mol |

| Unlabeled CAS Number | 3000-81-5 |

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H12N2O |

|---|---|

Peso molecular |

180.24 g/mol |

Nombre IUPAC |

2-(2,4,5,6-tetradeuteriopyridin-3-yl)pyrrolidine-1-carbaldehyde |

InChI |

InChI=1S/C10H12N2O/c13-8-12-6-2-4-10(12)9-3-1-5-11-7-9/h1,3,5,7-8,10H,2,4,6H2/i1D,3D,5D,7D |

Clave InChI |

GQLSEYOOXBRDFZ-DNZPNURCSA-N |

SMILES isomérico |

[2H]C1=C(C(=C(N=C1[2H])[2H])C2CCCN2C=O)[2H] |

SMILES canónico |

C1CC(N(C1)C=O)C2=CN=CC=C2 |

Origen del producto |

United States |

Synthesis and Characterization for Research Applications

Methodologies for the Chemical Synthesis of N-Formylnornicotine-D4

The synthesis of this compound involves a multi-step process that combines the synthesis of the core nornicotine (B190312) structure, the introduction of deuterium (B1214612) labels, and the final formylation step. A common synthetic strategy begins with a deuterated precursor, typically a deuterated pyridine (B92270) derivative, which is then used to construct the final molecule.

A plausible synthetic route involves:

Synthesis of a Deuterated Precursor: The synthesis often starts with pyridine-d5. Through a series of reactions, this is converted to a deuterated 3-bromopyridine (B30812).

Formation of Deuterated Nornicotine: The deuterated 3-bromopyridine can be reacted with a suitable pyrrolidine (B122466) derivative under conditions that facilitate the formation of the C-C bond between the two rings, yielding deuterated nornicotine (Nornicotine-d4). A common precursor for the pyrrolidine ring is N-vinyl-2-pyrrolidinone.

Formylation: The final step is the formylation of the secondary amine on the pyrrolidine ring of Nornicotine-d4. This can be achieved using various formylating agents, such as ethyl formate (B1220265) or a mixture of formic acid and acetic anhydride (B1165640). This reaction specifically attaches the formyl group (-CHO) to the nitrogen of the pyrrolidine ring to yield this compound.

Alternative methods for deuteration exist, such as catalytic hydrogen-deuterium exchange reactions using deuterium gas (D₂) or heavy water (D₂O) with a palladium catalyst, though this may offer less positional specificity compared to using a deuterated starting material. mdpi.comsymeres.com

Considerations for Deuterium Labeling Strategy and Positional Specificity

The strategic placement of deuterium atoms is critical for the utility of this compound as an internal standard. The goal is to introduce the labels at positions that are chemically stable and provide a clear mass difference for mass spectrometric analysis.

For compounds like this compound, the deuterium atoms are typically placed on the pyridine ring. A common commercially available analog, (±)-Nornicotine-d4, has the formal name 5-(2-pyrrolidinyl)-pyridine-2,3,4,6-d4, indicating that the four deuterium atoms replace the hydrogens on the aromatic pyridine ring. caymanchem.com This labeling scheme is advantageous for several reasons discussed below.

Impact of Label Position on Mass Spectrometric Fragmentation Patterns

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is a "fingerprint" that helps identify the compound. The position of the deuterium label directly influences this pattern. When N-Formylnornicotine is ionized, it breaks apart in predictable ways.

With the D4 label on the pyridine ring, any fragment that retains this ring will have a mass-to-charge ratio (m/z) that is 4 units higher than the corresponding fragment from the unlabeled molecule. Conversely, any fragment containing only the formyl-pyrrolidine portion of the molecule will have the same m/z as the fragment from the unlabeled compound. This predictable shift is the basis of its use in isotope dilution mass spectrometry.

Common fragmentation cleavages for N-formylnornicotine include:

Cleavage of the bond between the pyridine and pyrrolidine rings.

Loss of the formyl group (-CHO).

Opening and fragmentation of the pyrrolidine ring.

| Fragmentation Event | Expected Fragment Ion (Unlabeled) | Expected Fragment Ion (Pyridine-d4 Labeled) | m/z Shift |

|---|---|---|---|

| Loss of pyrrolidine-1-carbaldehyde | Pyridine radical cation | Pyridine-d4 radical cation | +4 |

| Cleavage of C-C bond between rings | Protonated pyridine | Protonated pyridine-d4 | +4 |

| Cleavage of C-C bond between rings | Pyrrolidine-1-carbaldehyde cation | Pyrrolidine-1-carbaldehyde cation | 0 |

This differential fragmentation allows for highly specific detection of both the analyte and the internal standard, even if they co-elute chromatographically, minimizing background noise and improving quantification accuracy. researchgate.net

Procurement and Quality Control of this compound Research Standards

This compound is a specialized chemical available through suppliers that focus on stable isotope-labeled compounds and research standards. clearsynth.com These standards are typically sold as certified reference materials (CRMs) or research-grade materials.

Procurement: Companies such as Clearsynth list this compound in their catalogs of nicotine (B1678760) stable isotopes. clearsynth.com Other suppliers of related deuterated nicotine metabolites, like Cerilliant and Cayman Chemical, provide certified solutions of compounds such as (±)-Nornicotine-D4 and (±)-Nicotine-D4, highlighting the commercial availability of such standards for research. caymanchem.comcerilliant.comcerilliant.com These products are generally supplied in small quantities (e.g., 1 mg) or as solutions at a certified concentration (e.g., 100 µg/mL).

Quality Control: To be effective as a quantitative standard, this compound must be of high purity and its isotopic enrichment must be accurately known. Suppliers perform rigorous quality control (QC) testing and provide a Certificate of Analysis (CoA) with the product. otsuka.co.jpchemie-brunschwig.ch

Key QC tests include:

Chemical Purity: This is assessed using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The CoA will state the chemical purity, often as a percentage (e.g., >98%).

Isotopic Purity/Enrichment: The percentage of molecules that are correctly labeled with four deuterium atoms (d4) versus those with fewer (d0, d1, d2, d3) is determined using Mass Spectrometry (MS), often GC-MS. otsuka.co.jp A high isotopic enrichment is crucial to prevent interference with the unlabeled analyte's signal.

Structure Confirmation: The chemical structure is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR) and mass spectrometry to ensure the correct compound has been synthesized. mdpi.com

Concentration Verification: For standards sold as solutions, the concentration is precisely verified and certified, which is essential for its use in creating calibration curves for quantitative analysis.

This comprehensive quality control ensures that the standard is reliable and that measurements made using it are accurate and reproducible, which is a requirement for method validation in regulated environments. europa.eunist.gov

Advanced Analytical Methodologies and Applications of N Formylnornicotine D4

Role as a Stable Isotope Labeled Internal Standard in Quantitative Analysis

N-Formylnornicotine-D4 is a deuterated form of N-Formylnornicotine, meaning four hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium (B1214612). This isotopic labeling makes it an ideal Stable Isotope Labeled (SIL) internal standard for quantitative analysis, particularly in mass spectrometry-based methods. biopharmaservices.com Internal standards are compounds added at a known, constant concentration to samples before analysis to correct for variations that can occur during the analytical process. biopharmaservices.com SIL internal standards are considered the gold standard in quantitative bioanalysis because their physical and chemical properties are nearly identical to their non-labeled (analyte) counterparts. biopharmaservices.com This ensures that the SIL standard, this compound, and the target analyte, N-Formylnornicotine, behave almost identically during sample extraction, cleanup, chromatography, and ionization. biopharmaservices.com By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can achieve highly accurate and precise quantification, as this ratio remains stable even if the absolute signal intensity fluctuates.

One of the most significant challenges in analyzing samples from complex biological matrices, such as plasma, urine, or tissue, is the "matrix effect". nih.govchromatographyonline.com This phenomenon occurs when endogenous components of the sample co-elute with the analyte and interfere with its ionization in the mass spectrometer's source, leading to either ion suppression or enhancement. chromatographyonline.comnih.gov This interference can cause significant errors in quantitative results by artificially lowering or raising the analyte's apparent concentration.

The use of this compound as an internal standard is a highly effective strategy to counteract these matrix effects. biopharmaservices.com Because this compound is structurally and chemically almost identical to the analyte, it experiences the same degree of ion suppression or enhancement during analysis. biopharmaservices.com Since the internal standard is added at a fixed concentration, any change in its signal intensity accurately reflects the impact of the matrix on the analyte. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by the matrix effect is normalized, leading to a more accurate and reliable measurement of the analyte's true concentration. nih.gov

Sources of Analytical Variability Mitigated by SIL Internal Standards:

| Variability Source | Description | How this compound Compensates |

|---|---|---|

| Sample Preparation | Inconsistent recovery of the analyte during extraction or cleanup steps. | The SIL standard is lost in the same proportion as the analyte, keeping the ratio constant. biopharmaservices.com |

| Injection Volume | Minor variations in the volume of sample injected into the chromatograph. | Both analyte and SIL standard concentrations in the injected volume change proportionally. biopharmaservices.com |

| Matrix Effects | Ion suppression or enhancement from co-eluting matrix components. | Both compounds are affected equally, preserving the accuracy of their signal ratio. biopharmaservices.comnih.gov |

| Instrument Drift | Slow changes in mass spectrometer sensitivity over an analytical run. | The signal for both the analyte and the SIL standard drift in parallel, stabilizing their ratio. biopharmaservices.com |

Validation studies for methods using SIL standards for related compounds demonstrate high levels of accuracy and precision. For instance, a validated method for N-nitrosonornicotine (NNN) using a ¹³C-labeled internal standard showed accuracy ranging from 101% to 109% and precision (expressed as relative standard deviation, or %RSD) of ≤8%. fda.gov Such results underscore the effectiveness of SIL standards in producing reliable and defensible quantitative data.

Chromatographic Separation Techniques for this compound and Related Species

Chromatographic separation is essential for isolating this compound and its corresponding analyte from other compounds in a sample before detection by mass spectrometry. Liquid chromatography (LC) is the predominant technique used for this purpose.

LC methods, particularly reversed-phase chromatography, are widely employed for the analysis of nicotine-related compounds. fda.govmdpi.com In this mode, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netnih.gov The separation is based on the differential partitioning of compounds between the two phases.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of tobacco alkaloids and their metabolites. fda.govmdpi.com For compounds like N-Formylnornicotine, which possess basic nitrogen groups, controlling the pH of the mobile phase is crucial for achieving good peak shape and retention. mdpi.comnih.gov Adding modifiers like formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase is a common practice to optimize the separation. nih.gov The identical chromatographic behavior of this compound and the unlabeled analyte ensures they co-elute, which is a prerequisite for proper internal standardization.

Table of Typical HPLC Parameters for Related Analytes:

| Parameter | Typical Conditions | Source(s) |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 | fda.govresearchgate.net |

| Mobile Phase | Gradient of water and acetonitrile/methanol with additives (e.g., ammonium formate, formic acid) | fda.govresearchgate.netnih.gov |

| pH Control | Buffered mobile phase (e.g., pH 3.0 or 10.0) to control ionization | mdpi.comnih.gov |

| Detector | Tandem Mass Spectrometry (MS/MS) or Diode Array Detector (DAD) | fda.govnih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) is a more recent advancement that utilizes columns with smaller particle sizes (typically <2 µm) and higher operating pressures than traditional HPLC. lu.se This results in significantly improved separation efficiency, higher resolution, and much faster analysis times. lu.se A UHPLC-MS/MS method developed for the simultaneous determination of nicotine (B1678760) and tobacco-specific nitrosamines (TSNAs) highlights the advantages of this technique. nih.gov The method provided high sensitivity, with a limit of detection (LOD) for N-nitrosonornicotine (NNN) at 0.006 ng/mL, and demonstrated excellent linearity (R² > 0.9959). nih.gov The application of UHPLC allows for more rapid sample throughput while maintaining or even improving the quality of the chromatographic separation, making it highly suitable for high-volume analytical laboratories.

Liquid Chromatography (LC) Methodologies

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful separation technique for polar and hydrophilic compounds, making it suitable for the analysis of tobacco alkaloids. In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a less polar organic solvent and a smaller amount of a more polar aqueous solvent. This creates a water-enriched layer on the surface of the stationary phase, facilitating the partitioning of polar analytes.

For the analysis of compounds like N-Formylnornicotine, HILIC offers distinct advantages over traditional reversed-phase chromatography, including enhanced retention and improved sensitivity. The use of this compound as an internal standard is crucial in HILIC methods to compensate for matrix effects and variations in retention time and ionization efficiency, which can be more pronounced in complex matrices such as urine or tobacco extracts. While specific HILIC method parameters for this compound are not extensively detailed in publicly available literature, typical HILIC conditions for related polar alkaloids involve amide- or diol-based columns with mobile phases composed of acetonitrile and an aqueous buffer like ammonium formate.

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) is a well-established technique for the analysis of volatile and semi-volatile compounds, including a range of tobacco alkaloids. When coupled with a mass spectrometer (GC-MS), it provides high selectivity and sensitivity. For the analysis of N-Formylnornicotine, GC-MS is a viable approach, and the use of this compound as an internal standard is essential for accurate quantification.

In a collaborative study by CORESTA (Cooperation Centre for Scientific Research Relative to Tobacco) for the determination of minor tobacco alkaloids, a GC-MS method was developed that utilized d4-nornicotine as an internal standard. coresta.org Given the structural similarity, the parameters from such a method would likely be adaptable for this compound. A typical GC-MS method for tobacco alkaloids would involve a capillary column, such as a 5% phenyl-methylpolysiloxane, with a temperature-programmed oven to ensure the separation of various components. The mass spectrometer would be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes and the internal standard.

A representative set of GC parameters that could be adapted for the analysis of this compound is presented in the table below.

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Injection Mode | Splitless |

Mass Spectrometric Detection Principles and Configurations

Mass spectrometry is a cornerstone of modern analytical chemistry, providing unparalleled sensitivity and specificity for the detection and quantification of compounds like this compound.

Tandem Mass Spectrometry (MS/MS) Approaches

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to increase the selectivity of detection. In a typical MS/MS experiment, a precursor ion is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. This process significantly reduces background noise and chemical interferences.

Selected Reaction Monitoring (SRM)

Selected Reaction Monitoring (SRM) is a highly specific and sensitive MS/MS technique used for quantitative analysis. In SRM, the mass spectrometer is set to monitor one or more specific precursor-to-product ion transitions for a particular analyte. For this compound, this would involve selecting its protonated molecule ([M+H]+) as the precursor ion and then monitoring a specific fragment ion generated through collision-induced dissociation (CID). The intensity of this specific transition is proportional to the concentration of the analyte. The high specificity of SRM allows for accurate quantification even in complex biological matrices.

Multiple Reaction Monitoring (MRM)

Multiple Reaction Monitoring (MRM) is an extension of SRM where multiple precursor-to-product ion transitions are monitored simultaneously. This is particularly useful for the simultaneous quantification of multiple analytes in a single analytical run. In the context of tobacco alkaloid analysis, an MRM method would be developed to include transitions for N-Formylnornicotine, its deuterated internal standard this compound, and other relevant alkaloids. The selection of unique and intense transitions for each compound is critical to the success of an MRM assay.

The table below illustrates hypothetical MRM transitions for N-Formylnornicotine and its deuterated internal standard. The exact m/z values would be determined experimentally.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| N-Formylnornicotine | 177.1 | 148.1 |

| This compound | 181.1 | 152.1 |

High-Resolution, Accurate-Mass (HRAM) Mass Spectrometry

High-Resolution, Accurate-Mass (HRAM) mass spectrometry, often performed using Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass analyzers, provides extremely high mass resolution and mass accuracy. This allows for the determination of the elemental composition of an ion based on its exact mass.

In the analysis of N-Formylnornicotine and its deuterated standard, HRAM MS can be used to confirm the identity of the compounds with a high degree of confidence by comparing the measured accurate mass to the theoretical exact mass. This is particularly useful in complex samples where isobaric interferences (compounds with the same nominal mass) may be present. HRAM can also be used for quantitative analysis by extracting the ion chromatogram for the exact mass of the target analyte with a very narrow mass window, which significantly reduces background noise and improves the signal-to-noise ratio.

The high resolving power of HRAM instruments can differentiate between compounds with very similar masses, providing a level of specificity that is often unachievable with lower-resolution instruments.

Quadrupole-Orbitrap and Hybrid Systems

This combination offers significant advantages for the analysis of isotopically labeled internal standards like this compound. The high resolving power of the Orbitrap allows for the precise mass determination of the analyte and the internal standard, effectively separating them from matrix interferences that may have similar nominal masses. This high degree of selectivity is crucial for achieving accurate quantification, especially at low concentration levels.

The key performance characteristics of Quadrupole-Orbitrap systems in the context of analyzing compounds like this compound are summarized in the table below.

| Feature | Benefit for this compound Analysis |

| High Resolution | Enables precise mass measurement, distinguishing the analyte from co-eluting matrix components and reducing the risk of isobaric interferences. |

| High Mass Accuracy | Provides confident identification and confirmation of the analyte and its internal standard based on their exact mass. |

| Full-Scan Capability | Allows for the collection of comprehensive data on all ions present in the sample, facilitating the identification of unexpected metabolites or transformation products. |

| Sensitivity | Achieves low limits of detection and quantification, which is essential for trace-level analysis in complex biological matrices. |

Time-of-Flight Mass Spectrometry (TOF-MS)

Time-of-Flight Mass Spectrometry (TOF-MS) is another high-resolution mass spectrometry technique that determines the mass-to-charge ratio (m/z) of an ion by measuring the time it takes to travel a known distance. wikipedia.orgsepsolve.com In a TOF analyzer, ions are accelerated by an electric field of a known strength, imparting the same kinetic energy to all ions with the same charge. wikipedia.orgsepsolve.com Consequently, the velocity of the ion is dependent on its mass-to-charge ratio, with lighter ions traveling faster and reaching the detector sooner than heavier ions. wikipedia.org

The primary advantages of TOF-MS include its high data acquisition rate and the ability to analyze a wide mass range simultaneously. sepsolve.com This makes it well-suited for coupling with fast separation techniques like gas chromatography (GC) and ultra-high-performance liquid chromatography (UHPLC). For the analysis of this compound, TOF-MS can provide accurate mass measurements, which aids in the confident identification of the compound.

Recent developments in TOF technology, such as the incorporation of a reflectron, have significantly improved the resolution of these instruments. youtube.com A reflectron is an ion mirror that increases the flight path of the ions, allowing for better separation of ions with small mass differences. youtube.com

Hybrid instruments, such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometers, combine the capabilities of a quadrupole mass filter with a TOF mass analyzer. wikipedia.org This configuration allows for precursor ion selection and fragmentation, providing valuable structural information for compound identification. While traditionally considered more for qualitative analysis, advancements in TOF technology have improved its quantitative performance, making it a viable option for the quantification of small molecules in complex samples. nih.gov

The table below outlines the key characteristics of TOF-MS relevant to the analysis of this compound.

| Feature | Benefit for this compound Analysis |

| High Acquisition Speed | Compatible with fast chromatographic separations, allowing for high-throughput analysis. |

| Accurate Mass Measurement | Facilitates the confident identification and confirmation of the analyte. |

| Wide Mass Range | Capable of detecting a broad range of compounds in a single run. |

| Improved Resolution (with Reflectron) | Enhances the ability to separate the analyte from interfering species. |

Sample Preparation Strategies for Diverse Matrices

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that partitions analytes between a solid phase (sorbent) and a liquid phase (sample and solvents). nih.gov It is a versatile method for isolating and concentrating analytes from complex matrices, as well as for removing interfering substances. nih.gov The general procedure for SPE involves conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. thermofisher.com

For the extraction of this compound from various biological and environmental samples, the selection of the appropriate SPE sorbent is critical. The choice of sorbent depends on the physicochemical properties of the analyte and the nature of the sample matrix. labrulez.com Common SPE sorbent types include:

Reversed-Phase: Utilizes nonpolar sorbents to retain nonpolar analytes from a polar sample matrix.

Normal-Phase: Employs polar sorbents to retain polar analytes from a nonpolar sample matrix.

Ion-Exchange: Separates analytes based on their charge, using either cation-exchange or anion-exchange sorbents.

Mixed-Mode: Combines two or more retention mechanisms, such as reversed-phase and ion-exchange, on a single sorbent.

The development of an effective SPE protocol for this compound involves optimizing several parameters, including the sample pH, the composition of the wash and elution solvents, and the flow rate. thermofisher.comlabrulez.com A systematic approach to method development can ensure high recovery of the analyte and efficient removal of matrix components. labrulez.com

The following table provides a general overview of the steps involved in developing an SPE protocol for this compound.

| Step | Objective | Key Considerations |

| Sorbent Selection | Choose a sorbent that provides optimal retention of this compound. | Consider the polarity, pKa, and other chemical properties of the analyte. |

| Conditioning | Activate the sorbent to ensure reproducible retention of the analyte. | Use a solvent that is miscible with the sample and wets the sorbent. |

| Sample Loading | Apply the sample to the SPE cartridge at an appropriate flow rate. | Adjust the sample pH to optimize analyte retention. |

| Washing | Remove interfering compounds from the sorbent. | Select a wash solvent that removes interferences without eluting the analyte. |

| Elution | Recover the analyte from the sorbent. | Use a solvent that is strong enough to desorb the analyte completely. |

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique that has gained popularity for the analysis of a wide range of analytes in various matrices. iaea.orgquechers.eu Originally developed for pesticide residue analysis in fruits and vegetables, its application has expanded to other fields. iaea.orgquechers.eu The QuEChERS procedure typically involves an initial extraction with an organic solvent (commonly acetonitrile) and salts, followed by a dispersive solid-phase extraction (dSPE) cleanup step. iaea.orgmdpi.com

For the extraction of this compound, the QuEChERS approach offers several advantages, including high analyte recovery, effective removal of matrix interferences, and reduced solvent consumption compared to traditional liquid-liquid extraction methods. iaea.orgmdpi.com The choice of extraction salts and dSPE sorbents can be tailored to the specific sample matrix to optimize the cleanup process. mdpi.com For instance, magnesium sulfate (B86663) is used to remove excess water, while primary secondary amine (PSA) is effective in removing sugars and fatty acids. iaea.org

The table below outlines the typical steps in a QuEChERS protocol for the extraction of this compound.

| Step | Description | Purpose |

| Sample Homogenization | The sample is blended or homogenized to ensure uniformity. | To obtain a representative sample for extraction. |

| Extraction | The homogenized sample is shaken with acetonitrile and a salt mixture. | To partition the analyte from the sample matrix into the organic solvent. |

| Centrifugation | The mixture is centrifuged to separate the organic layer from the aqueous layer and solid debris. | To isolate the extract containing the analyte. |

| Dispersive SPE (dSPE) Cleanup | An aliquot of the organic extract is mixed with a dSPE sorbent mixture. | To remove co-extracted matrix components that may interfere with the analysis. |

| Final Centrifugation | The mixture is centrifuged to pellet the dSPE sorbent. | To obtain a clean extract for analysis. |

Validation Parameters for Analytical Methods Utilizing this compound

Method validation is a critical process that demonstrates that an analytical procedure is suitable for its intended purpose. nih.govfda.gov For analytical methods employing this compound as an internal standard, validation ensures the reliability, accuracy, and precision of the quantitative results. nih.gov The fundamental parameters for analytical method validation are outlined in various regulatory guidelines. nih.gov

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. nih.gov Selectivity is a measure of how well the method can differentiate the analyte from other substances in the sample. nih.gov

In the context of methods utilizing this compound, specificity and selectivity are paramount to ensure that the detected signal corresponds solely to the analyte of interest and is not influenced by interfering substances. The use of a deuterated internal standard like this compound significantly enhances the selectivity of mass spectrometric methods. The mass difference between the analyte and the internal standard allows for their distinct detection, even if they co-elute chromatographically.

The following table details the common approaches to evaluating the specificity and selectivity of an analytical method for this compound.

| Approach | Description | Acceptance Criteria |

| Analysis of Blank Samples | Multiple sources of the matrix are analyzed without the addition of the analyte or internal standard. | No significant interfering peaks should be observed at the retention time of the analyte and internal standard. |

| Analysis of Spiked Samples | The matrix is spiked with the analyte and internal standard at the lower limit of quantification (LLOQ). | The response of the analyte should be distinguishable from the baseline noise. |

| Chromatographic Resolution | The separation of the analyte from potentially interfering compounds is assessed. | The analyte peak should be adequately resolved from any adjacent peaks. |

Sensitivity (Limits of Detection and Quantification)

Sensitivity in an analytical method is fundamentally defined by its ability to reliably distinguish the smallest amount of an analyte from the absence of that analyte (background noise). This is characterized by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy.

For the analysis of N-formylnornicotine using methods that employ this compound as an internal standard, establishing these limits is a critical step in method validation. Research involving the analysis of tobacco alkaloids in various matrices has established specific LOQs for N-formylnornicotine. In one study utilizing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), the LOQ for N-formylnornicotine was determined to be 0.305 ng/mL. mdpi.com Another study analyzing wastewater reported LOQs for a group of nicotine derivatives, including N-formylnornicotine, in the range of 1.0-1.5 ng/L. acs.org While a specific LOD for N-formylnornicotine is not detailed in these particular studies, a broader analysis of minor tobacco alkaloids reported calculated detection limits for the entire group of analytes to be between 0.066 and 13.2 ng/cig. nih.gov

| Parameter | Reported Value | Analytical Method | Matrix/Context |

|---|---|---|---|

| Limit of Quantitation (LOQ) | 0.305 ng/mL | LC-MS/MS | Phosphate-Buffered Saline Extracts |

| Limit of Quantitation (LOQ) | 1.0 - 1.5 ng/L | SPE and LC-MS/MS | Wastewater and Surface Waters |

Linearity and Calibration Curve Construction

Linearity demonstrates the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is visually and statistically represented by a calibration curve. To construct this curve, a series of standards of known concentrations are analyzed, and the instrumental response is plotted against the concentration. The use of an internal standard like this compound is crucial in this process; the response of the analyte is measured as a ratio to the constant response of the internal standard, which corrects for inconsistencies.

An ideal calibration curve will have a linear regression with a correlation coefficient (r²) close to 1.000, indicating a strong linear relationship. For methods analyzing trace levels of tobacco-related compounds, achieving high correlation coefficients is standard practice. For instance, in the validation of methods for other tobacco-specific nitrosamines, a correlation coefficient for the calibration curve of at least ≥0.995 is a common requirement. fda.gov While specific linearity range data for N-formylnornicotine is not detailed in the provided research, the validation of related compounds demonstrates that linear ranges can be extensive, such as 1.25 or 5-500 ng/g for nicotine and its metabolites in meconium. nih.gov

| Parameter | Typical Acceptance Criterion | Relevance to this compound Methods |

|---|---|---|

| Correlation Coefficient (r²) | ≥0.995 | Indicates a strong linear relationship between concentration and instrument response, essential for accurate quantification. |

| Calibration Range | Analyte- and matrix-dependent | The range over which the method is proven to be linear, accurate, and precise. Must encompass the expected concentrations in unknown samples. |

Accuracy and Precision (Intraday and Interday)

Accuracy and precision are two of the most critical performance characteristics of a quantitative analytical method. Accuracy refers to the closeness of the measured value to the true or accepted value, often expressed as percent recovery. Precision describes the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Precision is typically evaluated at two levels:

Intraday Precision (Repeatability): Assesses the precision under the same operating conditions over a short interval of time.

Interday Precision (Intermediate Precision): Assesses the precision over an extended period, considering variations such as different days, analysts, or equipment.

In a study quantifying minor tobacco alkaloids, including N-formylnornicotine, the method was validated by analyzing replicate samples spiked at three different concentration levels. nih.gov The results showed mean recoveries ranging from 84.7% to 118%, demonstrating a high degree of accuracy. nih.gov The precision was found to be excellent, with a relative standard deviation (RSD) of less than 15% for the spiked samples. nih.gov These values fall within the generally accepted criteria for bioanalytical method validation, which typically require accuracy to be within ±15% of the nominal value and precision (expressed as RSD or coefficient of variation, CV) to be ≤15%.

| Parameter | Validation Finding | Analyte Group |

|---|---|---|

| Accuracy (Mean Recovery) | 84.7% to 118% | Tobacco Minor Alkaloids and Tobacco-Specific Nitrosamines (including N-formylnornicotine) |

| Precision (Relative Standard Deviation) | < 15% |

Assessment of Internal Standard Trackability

The fundamental assumption when using a stable isotope-labeled internal standard like this compound is that it behaves identically to its non-labeled analyte counterpart (N-formylnornicotine) throughout the entire analytical process, from extraction to detection. The assessment of this "trackability" is crucial. An ideal internal standard will co-elute chromatographically with the analyte and experience the same degree of ion suppression or enhancement in the mass spectrometer source.

Because deuterated standards have nearly identical physicochemical properties to the native analyte, they are the preferred choice for LC-MS/MS analysis. They compensate effectively for losses during sample preparation and for variations in instrument response. The trackability is typically assessed during method validation by monitoring the stability of the internal standard's signal response across all calibration standards and quality control samples. A consistent and reproducible internal standard signal indicates that the method is robust and that the quantification of the analyte is reliable. While specific trackability studies for this compound are not publicly detailed, its use as an internal standard in validated methods for tobacco alkaloids implies that its performance has met the stringent requirements for consistency and reliability necessary for accurate quantification.

Investigative Studies on the Formation and Degradation Pathways of N Formylnornicotine

Elucidation of Formation Mechanisms of N-Formylnornicotine in Relevant Systems

The formation of N-Formylnornicotine can occur through both biological processes within tobacco plants and through chemical reactions.

In biological systems such as tobacco plants (Nicotiana species), N-Formylnornicotine is formed from its precursor, nornicotine (B190312). Nornicotine itself is a metabolite of nicotine (B1678760), produced through a demethylation process catalyzed by cytochrome P450 enzymes. The subsequent formylation of nornicotine to create N-Formylnornicotine is an enzymatic process that occurs within the plant. It is believed that acyltransferases are the likely enzymes mediating this formylation step.

The general pathway can be summarized as:

Nicotine Demethylation: Nicotine is converted to nornicotine.

Nornicotine Formylation: The pyrrolidine (B122466) nitrogen of nornicotine is formylated to yield N-Formylnornicotine.

This enzymatic production is a key source of the compound found in tobacco products.

N-Formylnornicotine can also be formed through non-enzymatic chemical synthesis. Laboratory synthesis provides a method for producing the compound for research and for creating standards like N-Formylnornicotine-D4. One synthetic route involves the chiral reduction of myosmine, followed by N-acylation using an agent like acetic formic anhydride (B1165640) to introduce the formyl group, yielding N-Formylnornicotine. core.ac.uk Another potential non-enzymatic pathway involves the reaction of sorbed nicotine with indoor pollutants like nitrous acid (HONO), which can lead to the formation of various tobacco-specific nitrosamines and other derivatives, though the direct formation of N-Formylnornicotine through this specific atmospheric aging process is less characterized than its formation in the tobacco plant. nih.govmdpi.com

Environmental Fate and Persistence Studies of N-Formylnornicotine

As a metabolite related to widespread tobacco use, N-Formylnornicotine enters the environment and its behavior in wastewater and aquatic systems is of interest.

Studies have shown that N-Formylnornicotine is notably resistant to degradation during conventional wastewater treatment. mdpi.comresearchgate.net While major nicotine metabolites like cotinine (B1669453) and 3'-hydroxycotinine are eliminated with high efficiency (90-99%), N-Formylnornicotine concentrations remain similar in both untreated and treated wastewater. researchgate.netacs.orgacs.org This persistence was confirmed in incubation experiments with activated sludge, which showed the compound's stability. researchgate.netacs.orgacs.org In contrast, some advanced oxidation processes like ozonation have been shown to be effective in degrading other persistent compounds, but specific data on its high-efficiency removal of N-Formylnornicotine is limited. acs.org

Table 1: Concentration of Nicotine Metabolites in Wastewater

This table presents typical concentrations of N-Formylnornicotine and other major nicotine metabolites found in untreated and treated wastewater from a study on Swiss wastewater systems. researchgate.netacs.org

| Compound | Concentration in Untreated Wastewater (µg/L) | Concentration in Treated Wastewater (µg/L) | Elimination Efficiency (%) |

| Cotinine | ~1-10 | ~0.01-0.6 | 90-99% |

| 3'-hydroxycotinine | ~1-10 | ~0.01-0.6 | 90-99% |

| N-Formylnornicotine | 0.02-0.15 | 0.02-0.15 | ~0% |

Due to its persistence in wastewater treatment, N-Formylnornicotine is detected in aquatic environments like lakes and rivers. researchgate.netacs.org In Swiss lakes, it was detected at concentrations up to 6 ng/L. researchgate.netacs.org Its stability in these environments makes it a potential chemical marker for tracing anthropogenic pollution from domestic wastewater. mdpi.comresearchgate.net Incubation experiments with activated sludge confirmed its low biodegradability. researchgate.netresearchgate.net The stability of nicotine-related compounds can be influenced by factors such as pH and the presence of other substances; for example, photodegradation can be affected by the presence of microplastics in the water. researchgate.net However, N-Formylnornicotine's inherent structure appears to make it resistant to the microbial degradation common in these systems. researchgate.net

Table 2: Detection of N-Formylnornicotine in Swiss Lakes

This table shows the maximum concentrations of nicotine derivatives detected in Swiss lakes, highlighting their presence in surface waters post-wastewater discharge. researchgate.netacs.org

| Compound | Maximum Detected Concentration (ng/L) |

| Cotinine | 15 |

| 3'-hydroxycotinine | 80 |

| N-Formylnornicotine | 6 |

Bioaccumulation is the process where a chemical is taken up by an organism from all environmental sources (water, food, sediment) and concentrates in its tissues. europa.euecetoc.orgnih.gov The potential for a substance to bioaccumulate is often related to its lipophilicity (its tendency to dissolve in fats and oils), which is estimated by the n-octanol-water partition coefficient (Kow). ecetoc.org While data specifically on the bioaccumulation factor (BCF) for N-Formylnornicotine is limited, the BCF for its parent compound, nicotine, is estimated to be low, suggesting a low potential for bioconcentration in aquatic organisms. nih.gov However, the persistence of N-Formylnornicotine means that even if the BCF is low, organisms could be subject to continuous exposure. mdpi.com Studies have demonstrated the uptake of other tobacco alkaloids, such as nicotine, nicotyrine, and myosmine, in the tissues of rainbow trout exposed to cigarette leachate, confirming that related compounds can bioaccumulate. acs.org

Forced Degradation Studies of N-Formylnornicotine

Forced degradation studies on N-Formylnornicotine provide essential data on its stability and breakdown under various environmental conditions. These investigations are crucial for predicting its persistence and transformation in different settings.

The stability of N-Formylnornicotine under acidic conditions is a key area of investigation. Studies on the acid-induced degradation of similar compounds often involve refluxing the substance in an acidic solution, such as 0.1 N hydrochloric acid, to observe the rate and byproducts of the reaction. researchgate.net The kinetics of such degradation reactions can follow different models, including first-order or second-order kinetics, which describe how the concentration of the compound changes over time. mdpi.comnih.gov For many pharmaceutical compounds, degradation in an acidic medium is presumed to follow first-order kinetics, where the rate of reaction is proportional to the concentration of one reactant. mdpi.comnih.gov However, in reality, these are often second-order reactions, but are treated as first-order because one reactant (the acid) is in large excess. mdpi.comnih.gov

Detailed kinetic parameters such as the reaction order (n), rate constant (k), degradation half-life (t1/2), and shelf life (t90) are determined to quantify the degradation process. mdpi.com The degradation products are then identified using various analytical techniques to elucidate the degradation pathway.

Table 1: Hypothetical Acid-Induced Degradation of N-Formylnornicotine

| Parameter | Value |

| Stress Condition | 0.1 M HCl at 60°C |

| Reaction Order | First-Order |

| Rate Constant (k) | 0.015 hr⁻¹ |

| **Half-Life (t₁/₂) ** | 46.2 hours |

| Primary Degradation Product | Nornicotine |

| Secondary Degradation Product | Myosmine |

Similar to acid-induced degradation, the behavior of N-Formylnornicotine under basic conditions is studied to understand its stability. These studies typically involve subjecting the compound to a basic solution, such as 0.001 M sodium hydroxide, and monitoring its degradation over time. nih.gov The kinetics of base-induced degradation are also often modeled as first-order or second-order reactions. nih.gov The choice of the appropriate kinetic model is determined by comparing the coefficient of determination (R²) for each model. nih.gov

The degradation rate and the resulting products provide insights into the compound's stability in alkaline environments. The kinetic parameters, including the rate constant and half-life, are crucial for predicting its persistence.

Table 2: Hypothetical Base-Induced Degradation of N-Formylnornicotine

| Parameter | Value |

| Stress Condition | 0.1 M NaOH at 60°C |

| Reaction Order | First-Order |

| Rate Constant (k) | 0.025 hr⁻¹ |

| **Half-Life (t₁/₂) ** | 27.7 hours |

| Primary Degradation Product | Nornicotine |

| Secondary Degradation Product | Unidentified polar adducts |

Oxidative degradation studies are performed to assess the susceptibility of N-Formylnornicotine to oxidation. Hydrogen peroxide is commonly used as the oxidizing agent in these studies, typically in concentrations ranging from 3% to 30%. researchgate.netnih.gov The reaction with hydrogen peroxide can lead to the formation of various oxidation products. For instance, tertiary amines can be oxidized to their corresponding N-oxides. nih.gov

The degradation process is influenced by factors such as temperature and pH. nih.gov The identification of degradation products helps in understanding the oxidative breakdown mechanism of the compound. The rate of oxidation is often rapid, and the extent of degradation can be controlled to achieve a target degradation of 5% to 20% for analytical method development. pharmtech.com

Table 3: Hypothetical Oxidative Degradation of N-Formylnornicotine

| Parameter | Value |

| Stress Condition | 3% H₂O₂ at Room Temperature |

| Primary Degradation Product | N-Formylnornicotine-N'-oxide |

| Secondary Degradation Product | Cotinine |

| Reaction Time for 10% Degradation | 24 hours |

Photolytic degradation studies evaluate the stability of N-Formylnornicotine when exposed to light, particularly UV and sunlight. epa.govpharmaguideline.com These studies are important because light can provide the energy needed to break chemical bonds, leading to degradation. pharmaguideline.com The degradation process can be influenced by the wavelength of light, with shorter wavelengths like UVC (254 nm) and VUV (185 nm) often being more effective in degrading organic compounds. mdpi.comfrontiersin.org

The rate of photolytic degradation is often modeled using first-order kinetics, and the half-life (DT50) of the compound under specific light conditions is calculated. epa.govepa.gov Some compounds, like N-formylnornicotine, have shown resistance to degradation under certain conditions, such as during wastewater treatment, which may suggest a degree of photolytic stability. mdpi.comscispace.com

Table 4: Hypothetical Photolytic Degradation of N-Formylnornicotine

| Parameter | Value |

| Light Source | Simulated Sunlight (Xenon Lamp) |

| Exposure Duration | 120 hours |

| Degradation Rate (k) | 0.005 hr⁻¹ |

| Half-Life (DT₅₀) | 138.6 hours |

| Primary Degradation Product | Photoisomers of N-Formylnornicotine |

| Secondary Degradation Product | Myosmine |

Thermal stability studies assess the degradation of N-Formylnornicotine at elevated temperatures. echemcom.commdpi.com These studies are conducted by subjecting the compound to various temperatures and monitoring its degradation over time. nih.gov The degradation kinetics are often analyzed using models such as the Arrhenius equation to predict the shelf-life and degradation rates at different temperatures. nih.gov

The thermal degradation process can involve multiple stages, with different parts of the molecule breaking down at different temperatures. researchgate.netcellulosechemtechnol.ro The complexity of the degradation profile is influenced by the compound's structure and the presence of various functional groups. cellulosechemtechnol.ro

Table 5: Hypothetical Thermal Degradation of N-Formylnornicotine

| Temperature (°C) | Degradation after 24 hours (%) | Primary Degradation Product |

| 50 | < 1% | - |

| 75 | 5% | Nornicotine |

| 100 | 15% | Nornicotine, Myosmine |

| 150 | > 50% | Complex mixture of pyridinic compounds |

Computational and Spectroscopic Approaches for Degradation Product Identification

Identifying the products formed during degradation studies is crucial for understanding the complete degradation pathway. A combination of computational and spectroscopic techniques is often employed for this purpose.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are powerful tools for identifying unknown compounds. nih.govnih.gov NMR spectroscopy can provide detailed structural information about the degradation products, while high-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecules. nih.govnih.gov Techniques like liquid chromatography coupled with mass spectrometry (LC-MS) are particularly useful for separating complex mixtures of degradation products and identifying them. nih.govmdpi.com

Computational approaches, such as density functional theory (DFT) calculations, can be used to predict the stability of different potential degradation products and to model the reaction pathways. acs.org These theoretical calculations can complement experimental data and aid in the confident identification of degradation products. Infrared (IR) spectroscopy can also be used to identify functional groups present in the degradation products, providing further clues to their structure. mdpi.com

Applications in Environmental Monitoring and Exposure Assessment Research

N-Formylnornicotine as a Chemical Marker for Anthropogenic Impact in Aquatic Systems

N-Formylnornicotine serves as a reliable chemical marker for anthropogenic impact in aquatic systems due to its origin from human metabolism of nicotine (B1678760) and its behavior in wastewater treatment processes. researchgate.netacs.orgnih.gov Unlike other major nicotine metabolites, such as cotinine (B1669453) and 3'-hydroxycotinine, which are largely eliminated during wastewater treatment, N-formylnornicotine shows apparent persistence. researchgate.netacs.orgnih.gov This resistance to degradation makes it a conservative tracer for domestic wastewater contamination in natural waters. wiley.commdpi.com

Research conducted on Swiss lakes demonstrated a direct correlation between the concentrations of N-formylnornicotine and the expected anthropogenic burden from domestic wastewater, calculated as the ratio of the population to the water throughflow. researchgate.netacs.orgnih.govwiley.com This finding underscores its suitability not only for qualitative but also for quantitative assessment of wastewater contamination in surface waters. wiley.com Its hydrophilic nature further supports its utility as an anthropogenic marker. researchgate.netacs.org

Quantitative Analysis of N-Formylnornicotine in Environmental Samples

The quantification of N-Formylnornicotine in various environmental matrices is crucial for understanding the extent of tobacco-related pollution. Advanced analytical techniques, primarily liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are employed for its detection and quantification at very low concentrations. researchgate.netacs.orgnih.govmdpi.com

Studies have consistently detected N-Formylnornicotine in both untreated and treated wastewater, as well as in surface waters like lakes. In a study of Swiss wastewater and lakes, the following concentrations were reported:

| Sample Type | N-Formylnornicotine Concentration |

| Untreated Wastewater | 0.02 - 0.15 µg/L |

| Treated Wastewater | 0.02 - 0.15 µg/L |

| Lake Water | up to 6 ng/L |

| Data sourced from Buerge et al., 2008. researchgate.netacs.orgnih.govwiley.comresearchgate.net |

The similar concentrations in untreated and treated wastewater highlight its persistence during the treatment process. researchgate.netacs.orgnih.gov In receiving waters with significant wastewater discharges, concentrations are expected to potentially reach a few hundred ng/L. acs.orgnih.gov

N-Formylnornicotine is a component of third-hand smoke (THS), the residue from tobacco smoke that adheres to surfaces. mdpi.comnih.govplos.org Its presence and concentration on indoor fabrics can be quantified to assess contamination levels. Research has shown that the concentration of N-Formylnornicotine can vary depending on the type of fabric and the duration of exposure.

In a study analyzing THS on different fabrics, N-formylnornicotine concentrations were found to increase progressively with longer exposure times for materials like cotton and terry cloth. mdpi.com For instance, in aqueous extracts of terry cloth aged for several months, N-formylnornicotine was detected at varying concentrations, demonstrating its persistence in indoor environments. plos.org Unlike some other tobacco alkaloids, its release can be significant from certain synthetic fabrics like polyester. mdpi.com

The disposal of smoked tobacco products, such as cigarette butts, contributes to environmental contamination through the leaching of chemical compounds. N-Formylnornicotine has been identified as a marker in landfill leachates, indicating that the disposal of items polluted with third-hand smoke is a contributing factor to this form of environmental pollution. researchgate.netscispace.com Analysis of leachate from smoked cigarettes is essential to understand the potential for contamination of soil and groundwater. While many studies focus on a wide range of leachable compounds, the presence of persistent nicotine metabolites like N-formylnornicotine is of particular interest. acs.org

Methodologies for Assessing Environmental Contamination Levels

The primary methodology for the quantitative analysis of N-Formylnornicotine in environmental samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS) . researchgate.netacs.orgnih.govmdpi.com This highly sensitive and selective technique allows for the detection of trace amounts of the compound, often at the nanogram per liter (ng/L) or nanogram per milliliter (ng/mL) level. researchgate.netacs.orgnih.govplos.org

The general workflow for analyzing N-Formylnornicotine in water samples involves:

Sample Collection: Gathering water samples from various sources like wastewater treatment plants (influent and effluent) and surface water bodies.

Solid-Phase Extraction (SPE): A sample preparation step to concentrate the analyte and remove interfering substances from the matrix. researchgate.netacs.orgnih.gov

LC-MS/MS Analysis: The prepared sample is injected into the LC-MS/MS system for separation and detection. An internal standard, such as cotinine-d3, is often used to ensure accuracy and precision. researchgate.netacs.orgnih.gov

For assessing third-hand smoke contamination on surfaces like fabrics, the methodology involves:

Sample Collection: Exposing fabrics to tobacco smoke under controlled conditions or collecting contaminated fabrics from real-world environments.

Extraction: Using a solvent (e.g., phosphate-buffered saline) to extract the chemical residues from the fabric. mdpi.com

LC-MS/MS Analysis: Quantifying the concentration of N-Formylnornicotine and other tobacco-related compounds in the extract. mdpi.com The limits of quantitation for N-formylnornicotine in such analyses have been reported to be as low as 0.305 ng/mL. mdpi.complos.org

These robust analytical methods are crucial for generating the data needed to evaluate the extent of environmental contamination by tobacco product waste and to understand the fate and transport of compounds like N-Formylnornicotine in various environmental compartments.

Future Research Trajectories and Methodological Innovations

Development of Hyphenated Analytical Techniques for Enhanced Sensitivity and Specificity

The analysis of complex biological and environmental samples necessitates powerful analytical techniques that can separate target analytes from a complex matrix and provide unambiguous identification and quantification. Hyphenated techniques, which couple a separation method with a spectroscopic detection technology, are at the forefront of this endeavor. labioscientific.comnih.gov The integration of these methods offers significant advantages, including improved sample throughput, enhanced reproducibility, and greater automation, all within a closed system that minimizes contamination risk. labioscientific.com

Future research will likely focus on refining existing hyphenated techniques and exploring novel combinations for the analysis of N-Formylnornicotine-D4. While liquid chromatography-mass spectrometry (LC-MS) is a well-established tool for analyzing compounds of this nature, further developments are anticipated. nih.govtesisenred.net The goal is to push the limits of detection to lower concentrations and to increase the specificity of detection in increasingly complex sample matrices. rjpn.org

Key future developments include:

Multi-dimensional Chromatography: The use of two-dimensional liquid chromatography (2D-LC) coupled to mass spectrometry can significantly enhance peak capacity and resolution, allowing for the separation of this compound from closely related isomers and matrix interferences that may not be resolved by single-dimension chromatography.

Novel Ionization Sources: The development and application of novel atmospheric pressure ionization (API) sources can improve the ionization efficiency of this compound, leading to lower detection limits.

Integrated Sample Preparation: The integration of online sample preparation techniques, such as solid-phase extraction (SPE), directly with the LC-MS system (SPE-LC-MS) can automate the entire analytical workflow, from sample cleanup to detection, reducing analysis time and potential for human error. labioscientific.com

Table 1: Comparison of Hyphenated Techniques for this compound Analysis

| Technique | Separation Principle | Detection Principle | Potential Advantages for this compound Analysis |

| LC-MS/MS | Liquid Chromatography | Tandem Mass Spectrometry | High selectivity and sensitivity for quantification in complex matrices. nih.gov |

| GC-MS | Gas Chromatography | Mass Spectrometry | Suitable for volatile derivatives; provides excellent separation efficiency. ijpsjournal.com |

| 2D-LC-MS | Two-Dimensional LC | Mass Spectrometry | Enhanced peak capacity for resolving isomers and complex mixtures. |

| SPE-LC-MS | Solid-Phase Extraction-LC | Mass Spectrometry | Automated sample cleanup and analysis, improving throughput and reproducibility. labioscientific.com |

| CE-MS | Capillary Electrophoresis | Mass Spectrometry | High separation efficiency and requires minimal sample volume. ijpsjournal.com |

Advanced Mass Spectrometry Strategies for Trace Analysis

Mass spectrometry (MS) is an indispensable tool for identifying and quantifying chemical compounds. tesisenred.netumb.edu.pl For the trace analysis of this compound, which involves detecting minuscule quantities of the substance, advanced MS strategies are crucial. Future research will leverage the increasing sophistication of mass analyzers to achieve unprecedented levels of sensitivity and specificity. nist.govnih.gov

High-resolution mass spectrometry (HRMS), particularly when combined with tandem MS (MS/MS), offers significant advantages. researchgate.net HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, can determine the mass of an ion with very high accuracy, which aids in confirming the elemental composition of this compound and its metabolites. nist.govresearchgate.net

Future strategies will likely involve:

Ambient Ionization MS (AI-MS): Techniques like AI-MS allow for the direct analysis of samples with minimal or no preparation, offering a rapid screening approach for this compound on various surfaces. nist.gov

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): The coupling of ion mobility spectrometry with mass spectrometry adds another dimension of separation based on the size, shape, and charge of the ions. This can help to differentiate this compound from isobaric interferences.

Tandem Mass Spectrometry (MSn): Advanced tandem mass spectrometry techniques that involve multiple stages of fragmentation (MSn) can provide detailed structural information, which is invaluable for identifying unknown metabolites of nornicotine (B190312) that may be structurally similar to the formylated version. thermofisher.com

Table 2: Advanced Mass Spectrometry Techniques for Trace this compound Analysis

| Technique | Principle | Key Advantage for Trace Analysis |

| HRMS (e.g., Orbitrap, TOF) | High-resolution mass analysis | Provides highly accurate mass measurements for confident identification and formula confirmation. nist.govresearchgate.net |

| Tandem MS (MS/MS) | Fragmentation of selected ions | High selectivity and sensitivity for quantification (e.g., Selected Reaction Monitoring, SRM). thermofisher.com |

| Ambient Ionization MS (AI-MS) | Direct analysis with minimal sample prep | Rapid screening of surfaces for trace residues. nist.gov |

| Ion Mobility-MS | Separation by ion size and shape | Differentiation from isobaric interferences. |

Isotope Tracing Studies for Comprehensive Metabolic and Degradation Pathway Elucidation

The deuterium (B1214612) label (-D4) on this compound makes it an ideal tracer for metabolic and environmental degradation studies. springernature.com Stable isotope tracing is a powerful technique that allows researchers to follow the journey of a labeled compound through complex biological or environmental systems. tse-systems.comnih.gov By introducing this compound and analyzing the isotopic patterns of downstream products using mass spectrometry, the specific metabolic or degradation pathways can be mapped out. mdpi.comnih.gov

Future research in this area will focus on:

Dynamic Flux Analysis: Moving beyond steady-state analysis to measure the rates (fluxes) of metabolic reactions involving this compound in real-time. nih.gov This provides a more dynamic picture of how the compound is processed under different conditions.

Multi-isotope Tracing: Using N-Formylnornicotine labeled with multiple isotopes (e.g., ¹³C and ¹⁵N in addition to deuterium) to simultaneously trace the fate of different parts of the molecule. This can help to unravel complex reaction mechanisms. nih.gov

The deuterium atoms on the pyrrolidine (B122466) ring of this compound serve as a stable marker. When the compound is metabolized, this isotopic signature is carried over to its products. Mass spectrometry can easily distinguish between the deuterated (labeled) and non-deuterated (unlabeled) versions of metabolites, allowing for clear pathway elucidation.

Table 3: Hypothetical Isotope Tracing Results for this compound Metabolism

| Metabolite | Expected Mass Shift from Unlabeled | Implied Metabolic Step |

| Nornicotine-D4 | -28 Da (loss of CHO group) | Deformylation |

| Cotinine-D4 | +14 Da (oxidation and ring opening) | Oxidation |

| Nicotine-N-Oxide-D4 | +16 Da (N-oxidation) | N-oxidation |

This table is illustrative and shows the expected mass differences that would be tracked in an isotope tracing experiment.

Interlaboratory Comparison Studies and Method Harmonization for Environmental Monitoring

As the interest in N-Formylnornicotine as a potential biomarker or environmental contaminant grows, the need for reliable and comparable data across different laboratories becomes paramount. Interlaboratory comparison (ILC) studies are essential for achieving this. europa.eu In an ILC, identical samples are sent to multiple laboratories for analysis, and the results are compared to assess the proficiency of the labs and the reproducibility of the analytical methods used. nist.goviaea.org

Future efforts in this domain should include:

Development of Certified Reference Materials (CRMs): The availability of CRMs for this compound would provide a benchmark against which laboratories can validate their methods and ensure the accuracy of their results.

Standardized Analytical Protocols: The development and adoption of standardized operating procedures (SOPs) for the analysis of this compound in various matrices (e.g., water, soil, biological fluids) would reduce inter-laboratory variability.

Regular Proficiency Testing Schemes: Establishing regular proficiency testing programs where laboratories are anonymously evaluated will help to ensure ongoing data quality and identify areas for improvement in analytical performance. europa.euiaea.org These studies are crucial for regulatory purposes and for building a reliable global database on the environmental presence of this compound. frontiersin.orgnra.go.jp

Table 4: Framework for an Interlaboratory Comparison Study on this compound

| Study Component | Description | Purpose |

| Coordinator | A designated institution (e.g., a national metrology institute). nist.gov | To prepare and distribute samples, collect and analyze data, and issue a report. |

| Participants | A group of volunteer laboratories from research, government, and industry. | To assess the state-of-the-art in this compound analysis. |

| Test Materials | Homogenized samples of relevant matrices (e.g., spiked water, sediment) containing known concentrations of this compound. iaea.org | To provide a common basis for comparison. |

| Analytical Methods | Participants use their own in-house methods or a prescribed standard method. | To evaluate the performance of different methods and promote harmonization. europa.eu |

| Data Evaluation | Statistical analysis of the submitted results to determine consensus values, laboratory biases, and method precision. nist.gov | To provide feedback to participants and assess overall data comparability. |

Q & A

Q. How to resolve contradictions between in vitro and in vivo metabolic results for this compound?

- Methodological Answer : Replicate experiments under identical conditions (e.g., enzyme concentrations, incubation times). Use pathway inhibition studies to identify confounding factors (e.g., enzyme isoforms). Compare results with computational models (e.g., molecular docking) to validate mechanistic hypotheses. Discuss discrepancies in the context of biological complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.